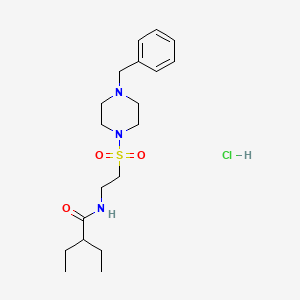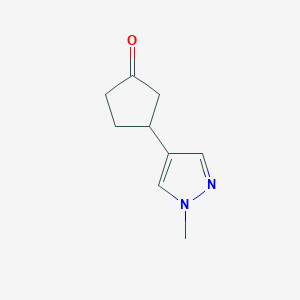
3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one” is a chemical compound with the molecular formula C9H12N2O . It has a molecular weight of 164.20 . The compound is typically in powder form .
Physical And Chemical Properties Analysis
This compound is typically in powder form . It has a molecular weight of 164.20 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.Scientific Research Applications
Synthesis and Chemical Studies
Pyrazole derivatives like 3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one are used in various synthesis processes. For instance, synthesis and conformational studies of similar compounds have been explored, highlighting the potential of these derivatives in developing new chemical entities with specific structural properties (Channar et al., 2019).
Research indicates that such compounds can exhibit tautomerism, a property relevant in the design of new chemical substances with varied electronic structures (Dzvinchuk & Lozinskii, 2011).
Chemical Reactions and Products
These compounds are involved in specific chemical reactions, leading to the formation of unique products. For example, reactions with nicotinic hydrazide produce substituted pyrazoles, showcasing the versatility of these compounds in organic synthesis (Baeva et al., 2020).
They also form part of hydrogen-bonded chains in certain crystal structures, indicating their utility in the study of molecular interactions and crystal engineering (Portilla et al., 2007).
Biological Applications
Some derivatives have shown cytotoxic properties against tumor cell lines, suggesting their potential application in cancer research and drug development (Kodadi et al., 2007).
Additionally, pyrazole derivatives have been investigated for antimicrobial activities, further expanding their potential in medicinal chemistry (Chopde et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)cyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-6-8(5-10-11)7-2-3-9(12)4-7/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOHPSAMACKFSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


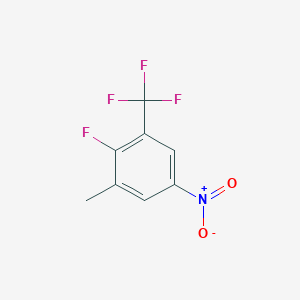
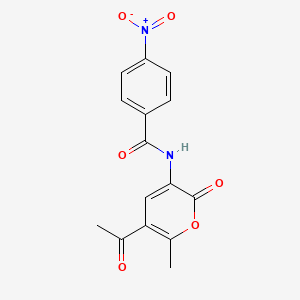
![Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382445.png)
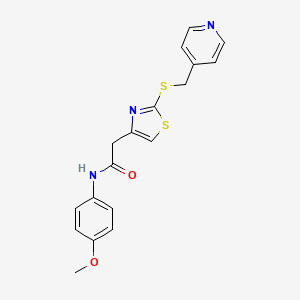

![N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2382450.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2382451.png)
![3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2382456.png)
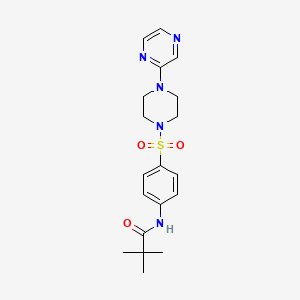

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol](/img/structure/B2382462.png)
![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2382463.png)
